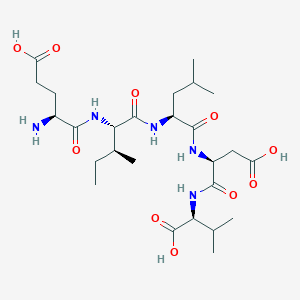

Glu-Ile-Leu-Asp-Val

Description

Properties

IUPAC Name |

(4S)-4-amino-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45N5O10/c1-7-14(6)21(31-22(36)15(27)8-9-18(32)33)25(39)29-16(10-12(2)3)23(37)28-17(11-19(34)35)24(38)30-20(13(4)5)26(40)41/h12-17,20-21H,7-11,27H2,1-6H3,(H,28,37)(H,29,39)(H,30,38)(H,31,36)(H,32,33)(H,34,35)(H,40,41)/t14-,15-,16-,17-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPKCCODFKUZEMT-KZVLABISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H45N5O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Functions and Cellular Mechanisms of Glu Ile Leu Asp Val

Modulation of Cellular Adhesion Dynamics

The EILDV sequence is a critical motif within the alternatively spliced Type III Connecting Segment (IIICS) of fibronectin, also known as the CS1 domain. peptide.comsigmaaldrich.comresearchgate.net It functions as a recognition site for cell surface receptors, thereby mediating the attachment of cells to the extracellular matrix. The primary receptor for this sequence is the integrin α4β1 (also known as Very Late Antigen-4, VLA-4), a heterodimeric protein found on the surface of various cell types. peptide.comsigmaaldrich.comnih.gov

The EILDV peptide plays a crucial role in cell adhesion to fibronectin. researchgate.net Studies have demonstrated that this sequence, along with the more widely known Arg-Gly-Asp (RGD) sequence, is a principal site for integrin-mediated cell binding to fibronectin. nih.gov The interaction is specific; the Leu-Asp-Val (LDV) portion of the peptide is the minimal sequence required to bind the α4β1 integrin receptor. sigmaaldrich.comresearchgate.netgoogle.com Research on bovine inner cell masses has shown that EILDV peptides can inhibit cellular outgrowth on fibronectin, confirming their role in modulating cell-matrix adhesion. nih.gov While the peptide significantly suppresses this outgrowth, it does not completely prevent it, suggesting that cells can utilize alternative adhesion systems. nih.gov The specificity of this interaction is highlighted by the finding that a conservative substitution of glutamic acid for aspartic acid (creating an EILEV sequence) renders the peptide inactive. researchgate.net

The EILDV sequence has been extensively studied for its role in the adhesion of specific cell types, most notably melanoma cells. sigmaaldrich.com The integrin α4β1 is often overexpressed on metastatic tumor cells, making the EILDV sequence a key factor in their adhesive and migratory behavior. peptide.comresearchgate.net

Research has shown that EILDV and its subpeptide analog, Ile-Leu-Asp-Val (ILDV), markedly inhibit the adhesion of B16-BL6 melanoma cells to fibronectin. nih.gov The peptide functions by competing with fibronectin for binding to the α4β1 integrin on the melanoma cell surface. jst.go.jpnih.govpeptide.com This anti-adhesive property has been a focal point of research into preventing tumor metastasis. nih.govnih.gov

| Peptide Sequence | Inhibitory Activity | Reference |

|---|---|---|

| Glu-Ile-Leu-Asp-Val (EILDV) | Potent Inhibition | nih.gov |

| Ile-Leu-Asp-Val (ILDV) | Marked Inhibition | nih.gov |

| Glu-Ile-Leu-Asp (EILD) | Slight Inhibition | nih.gov |

| Ile-Leu-Asp (ILD) | Slight Inhibition | nih.gov |

| Leu-Asp-Val (LDV) | Inactive | nih.gov |

Investigation of Adhesion to Extracellular Matrix Components

Regulation of Cellular Migration Processes

Beyond static adhesion, the EILDV sequence is integral to the regulation of dynamic cellular processes like migration. This modulation is critical in both normal physiological events and pathological conditions such as tumor metastasis.

The EILDV peptide and its derivatives have been shown to inhibit the migration of various cell types. nih.gov In studies using B16-BL6 melanoma cells, EILDV demonstrated a potent inhibitory effect on cell migration. jst.go.jpnih.gov This inhibition of directed cell movement is a direct consequence of its ability to block the α4β1 integrin, which is necessary for the dynamic cell-matrix interactions that drive migration. nih.gov Research on bovine endodermal cells also demonstrated that EILDV could suppress cellular outgrowth, a process dependent on cell migration. nih.gov

To understand the structural basis for its function, studies have aimed to identify the minimal sequence within EILDV necessary for modulating cell migration. Research on B16-BL6 melanoma cells revealed that while the sequence Ile-Leu-Asp (ILD) was not sufficient to inhibit cell migration, the smaller overlapping tripeptide Leu-Asp-Val (LDV) was as potent as the full EILDV pentapeptide in inhibiting cell movement. nih.gov This suggests that the LDV sequence is the core functional unit for migration inhibition, while the adjacent Ile residue is crucial for the initial cell adhesion. nih.gov

| Peptide Sequence | Inhibitory Activity on Migration | Reference |

|---|---|---|

| Glu-Ile-Leu-Asp-Val (EILDV) | Potent Inhibition | nih.gov |

| Ile-Leu-Asp-Val (ILDV) | Potent Inhibition | nih.gov |

| Leu-Asp-Val (LDV) | Potent Inhibition | nih.gov |

| Ile-Leu-Asp (ILD) | No Inhibition | nih.gov |

Analysis of Inhibitory Effects on Directed Cell Movement

Participation in Immunological Processes

The EILDV sequence and its receptor, the α4β1 integrin, are also deeply involved in the immune system. The α4β1 integrin is expressed on the surface of lymphocytes, including T-cells, and plays a critical role in their activation and trafficking. peptide.comnih.govnih.gov

The interaction between EILDV and α4β1 is crucial for the localization of T-cells to sites of inflammation and antigenic challenge. nih.govpnas.org Studies have shown that synthetic peptides containing the EILDV sequence can disrupt T-cell mediated immune responses in vivo. nih.govpnas.org For instance, treating T-cells with a peptide containing the EILDV sequence (specifically GPEILDVPST) prevented them from mediating a contact hypersensitivity response in a murine model. nih.govpnas.org This suggests that by blocking the α4β1 integrin, the peptide interferes with the ability of T-cells to migrate out of blood vessels and into tissues. nih.gov Furthermore, the EILDV-containing peptide EILDVPST was found to inhibit the proliferation of human peripheral blood lymphocytes when co-stimulated with anti-CD3 antibodies, indicating a role in modulating lymphocyte activation. nih.gov

Abrogation of T-Cell Mediated Responses

The pentapeptide Glu-Ile-Leu-Asp-Val (EILDV) is a recognition motif found within the alternatively spliced CS-1 region of fibronectin. nih.gov This sequence plays a significant role in T-cell immunology, particularly in the modulation of T-cell mediated immune responses. nih.gov Research has shown that peptides containing the EILDV sequence can interfere with the functions of activated immune T cells. nih.govpnas.org

Specifically, the VLA-4 integrin (Very Late Antigen-4), which is present on the surface of activated T cells, recognizes and binds to the EILDV sequence on fibronectin. nih.govresearchgate.net This interaction is crucial for the migration of T cells out of blood vessels and through connective tissue to sites of antigenic challenge. nih.govpnas.org Studies using a T-cell-mediated contact hypersensitivity (CHS) response model have demonstrated that treating immune T cells with a synthetic peptide containing the EILDV sequence (GPEILDVPST) abrogates their ability to mediate this immune response in vivo. nih.govpnas.org This effect was observed without significantly inhibiting the proliferative response of the T cells in vitro, suggesting that the peptide's primary role is in preventing the localization of T cells to the target tissue. nih.gov

The mechanism involves the competitive binding of the soluble EILDV-containing peptide to the VLA-4 integrin on T cells. This binding blocks the T cells from adhering to fibronectin in the extracellular matrix, a necessary step for their migration and function at inflammatory sites. nih.gov Control peptides with altered sequences did not produce the same inhibitory effect, highlighting the specificity of the VLA-4/EILDV interaction. nih.govpnas.org

Role in Integrin-Mediated Leukocyte Localization

The localization of leukocytes to sites of inflammation is a critical process in the immune response, mediated by a family of cell adhesion molecules known as integrins. harvard.edu The Glu-Ile-Leu-Asp-Val (EILDV) sequence is a key ligand for the integrin α4β1, also known as VLA-4. nih.govresearchgate.net This integrin is expressed on various leukocytes, including lymphocytes and monocytes, and plays a pivotal role in their adhesion to the vascular endothelium and subsequent migration into tissues. researchgate.netharvard.edu

The interaction occurs between the α4β1 integrin on leukocytes and the EILDV motif within the CS-1 domain of fibronectin, an extracellular matrix protein. nih.govresearchgate.net This binding, along with interactions with other adhesion molecules like VCAM-1, facilitates the firm adhesion of leukocytes to the blood vessel wall, a prerequisite for their extravasation. nih.gov The minimal sequence required for this cell adhesion activity has been identified as the tripeptide Leu-Asp-Val (LDV), which is a core component of the EILDV peptide. researchgate.net The LDV sequence is highly conserved across species, underscoring its functional importance. researchgate.net

The significance of this interaction is highlighted by the ability of synthetic peptides containing the EILDV or LDV sequence to inhibit leukocyte adhesion. nih.govresearchgate.net By competing with fibronectin for binding to the α4β1 integrin, these peptides can effectively block the adhesion and localization of leukocytes. nih.govnih.gov This has led to the exploration of EILDV-based peptides as potential anti-inflammatory agents. nih.gov

Antimetastatic Properties and Tumor Progression Studies

The EILDV peptide, derived from fibronectin, has demonstrated significant antimetastatic properties in various cancer models. nih.gov Its mechanism of action is primarily linked to the inhibition of tumor cell adhesion and migration, which are crucial steps in the metastatic cascade. nih.govrsc.org Many tumor cells, such as melanoma cells, utilize the α4β1 integrin to adhere to fibronectin in the extracellular matrix, facilitating their dissemination. nih.gov

Synthetic EILDV peptides can competitively inhibit the adhesion of cancer cells, such as B16-BL6 melanoma cells, to fibronectin. nih.gov This anti-adhesive effect directly translates to a reduction in tumor metastasis. nih.gov Studies have shown that while subpeptide analogs like ILDV and LDV can inhibit cell migration, the full EILDV sequence generally exhibits a more potent antimetastatic effect in vivo. nih.gov

Interactive Data Table: Research Findings on EILDV and its Analogs

| Peptide | Effect on B16-BL6 Melanoma Cell Adhesion to Fibronectin | Effect on B16-BL6 Melanoma Cell Migration | In Vivo Antimetastatic Effect | Source |

| EILDV | Potent Inhibition | Potent Inhibition | High | nih.gov |

| ILDV | Marked Inhibition | Potent as EILDV | Lower than EILDV | nih.gov |

| EILD | Slight Inhibition | Not specified | Lower than EILDV | nih.gov |

| ILD | Slight Inhibition | No Inhibition | Lower than EILDV | nih.gov |

| LDV | Inactive | Potent as EILDV | Lower than EILDV | nih.gov |

| EILDV (with D-Glu or D-Ile) | Potent as EILDV | Potent as EILDV | Same as EILDV | nih.gov |

| EILDV (with D-Leu, D-Asp, or D-Val) | Reduced Activity | Lower than EILDV | Same as EILDV | nih.gov |

Table of Compound Names

| Compound Abbreviation | Full Compound Name |

| EILDV | Glu-Ile-Leu-Asp-Val |

| GPEILDVPST | Gly-Pro-Glu-Ile-Leu-Asp-Val-Pro-Ser-Thr |

| GRGDSP | Gly-Arg-Gly-Asp-Ser-Pro |

| VIPDLTESPG | Val-Ile-Pro-Asp-Leu-Thr-Glu-Ser-Pro-Gly |

| GRGESP | Gly-Arg-Gly-Glu-Ser-Pro |

| LDV | Leu-Asp-Val |

| ILDV | Ile-Leu-Asp-Val |

| EILD | Glu-Ile-Leu-Asp |

| ILD | Ile-Leu-Asp |

| VCAM-1 | Vascular Cell Adhesion Molecule-1 |

| REDV | Arg-Glu-Asp-Val |

| YIGSR | Tyr-Ile-Gly-Ser-Arg |

| SIKVAV | Ser-Ile-Lys-Val-Ala-Val |

| AG73 | RKRLQVQLSIRT |

| LLG-C4 | CPCFLLGCC |

Abrogation of T-Cell Mediated Responses

The pentapeptide Glu-Ile-Leu-Asp-Val (EILDV) is a crucial recognition sequence located within the CS-1 region of fibronectin, which is subject to alternative splicing. nih.gov This sequence is integral to T-cell immunology, specifically in the modulation of immune responses mediated by T-cells. nih.gov Studies have revealed that peptides incorporating the EILDV sequence can interfere with the functionality of activated immune T-cells. nih.govpnas.org

The VLA-4 integrin (Very Late Antigen-4), found on the surface of activated T-cells, specifically recognizes and binds to the EILDV sequence on fibronectin. nih.govresearchgate.net This interaction is fundamental for the migration of T-cells from blood vessels, through connective tissue, to sites of antigenic challenge. nih.govpnas.org In a model of T-cell-mediated contact hypersensitivity (CHS), treatment of immune T-cells with a synthetic peptide containing the EILDV sequence (GPEILDVPST) was shown to nullify their capacity to mediate this immune response in a living organism. nih.govpnas.org This effect was noted to occur without a significant impact on the in vitro proliferative response of T-cells, indicating that the peptide's main function is to prevent T-cells from localizing to the target tissue. nih.gov

The underlying mechanism involves the soluble EILDV-containing peptide competitively binding to the VLA-4 integrin on T-cells. This action prevents the T-cells from adhering to fibronectin within the extracellular matrix, an essential step for their migration and activity at inflammatory sites. nih.gov The specificity of the VLA-4/EILDV interaction is highlighted by the fact that control peptides with different sequences did not produce the same inhibitory outcome. nih.govpnas.org

Role in Integrin-Mediated Leukocyte Localization

The localization of leukocytes to inflammatory sites is a vital aspect of the immune response, facilitated by a class of cell adhesion molecules known as integrins. harvard.edu The Glu-Ile-Leu-Asp-Val (EILDV) sequence serves as a primary ligand for the integrin α4β1, also identified as VLA-4. nih.govresearchgate.net This integrin is present on a range of leukocytes, such as lymphocytes and monocytes, and is instrumental in their adhesion to the vascular endothelium and subsequent movement into tissues. researchgate.netharvard.edu

This interaction takes place between the α4β1 integrin on leukocytes and the EILDV motif within the CS-1 domain of the extracellular matrix protein, fibronectin. nih.govresearchgate.net This binding, in conjunction with interactions with other adhesion molecules like VCAM-1, promotes the firm attachment of leukocytes to the blood vessel wall, which is a necessary precursor to their extravasation. nih.gov The core component of the EILDV peptide, the tripeptide Leu-Asp-Val (LDV), has been identified as the minimal sequence required for this cell adhesion activity. researchgate.net The high degree of conservation of the LDV sequence across different species emphasizes its functional significance. researchgate.net

The importance of this interaction is further demonstrated by the capacity of synthetic peptides containing the EILDV or LDV sequence to inhibit leukocyte adhesion. nih.govresearchgate.net By competing with fibronectin for binding to the α4β1 integrin, these peptides can effectively obstruct the adhesion and localization of leukocytes. nih.govnih.gov This has spurred investigation into EILDV-based peptides as potential anti-inflammatory treatments. nih.gov

Antimetastatic Properties and Tumor Progression Studies

The fibronectin-derived peptide EILDV has shown considerable antimetastatic potential in a variety of cancer studies. nih.gov Its primary mode of action is associated with the inhibition of tumor cell adhesion and migration, critical processes in the spread of cancer. nih.govrsc.org Numerous types of tumor cells, including melanoma cells, employ the α4β1 integrin to attach to fibronectin in the extracellular matrix, which aids their dissemination. nih.gov

Synthetic EILDV peptides have been shown to competitively block the adhesion of cancer cells, such as B16-BL6 melanoma cells, to fibronectin. nih.gov This anti-adhesive property directly corresponds to a decrease in tumor metastasis. nih.gov Research indicates that while smaller peptide fragments like ILDV and LDV can inhibit cell migration, the complete EILDV sequence typically demonstrates a more powerful antimetastatic effect in vivo. nih.gov

Interactive Data Table: Research Findings on EILDV and its Analogs

| Peptide | Effect on B16-BL6 Melanoma Cell Adhesion to Fibronectin | Effect on B16-BL6 Melanoma Cell Migration | In Vivo Antimetastatic Effect | Source |

| EILDV | Potent Inhibition | Potent Inhibition | High | nih.gov |

| ILDV | Marked Inhibition | As potent as EILDV | Lower than EILDV | nih.gov |

| EILD | Slight Inhibition | Not specified | Lower than EILDV | nih.gov |

| ILD | Slight Inhibition | No Inhibition | Lower than EILDV | nih.gov |

| LDV | Inactive | As potent as EILDV | Lower than EILDV | nih.gov |

| EILDV (with D-Glu or D-Ile) | As potent as EILDV | As potent as EILDV | Same as EILDV | nih.gov |

| EILDV (with D-Leu, D-Asp, or D-Val) | Reduced Activity | Lower than EILDV | Same as EILDV | nih.gov |

Molecular Interactions and Structural Basis of Glu Ile Leu Asp Val Activity

Receptor Recognition and Binding Kinetics

The biological functions of the EILDV peptide are initiated by its binding to specific receptors on the cell surface. This recognition is a highly specific process, with the peptide showing a clear preference for certain members of the integrin family.

Comparative Analysis with Other Integrin-Binding Motifs

The EILDV sequence is one of several motifs recognized by integrins. Another well-characterized integrin-binding motif is the Arg-Gly-Asp (RGD) sequence, which is recognized by a different subset of integrins, including α5β1 and αvβ3. iiarjournals.orgbioone.org While both EILDV and RGD are found within fibronectin, they mediate cell adhesion through distinct receptor interactions. nih.goviiarjournals.org

The α4β1 integrin specifically binds to the EILDV and the related REDV sequences in fibronectin, whereas the α5β1 integrin recognizes the RGD sequence. iiarjournals.org This differential recognition allows for cell-type-specific adhesion and signaling. For instance, a heterodivalent protein engineered to display both the RGD and CS1 (containing EILDV) sequences was found to be more potent in promoting cell adhesion than proteins with either sequence alone, suggesting that simultaneous engagement of different integrin types can enhance cellular attachment. nih.gov

Furthermore, cyclic peptides containing the LDV motif have been shown to be potent and selective inhibitors of VLA-4-mediated cell adhesion. nih.govcapes.gov.br For example, the cyclic peptide c(ILDV-NH(CH2)5CO) was found to be approximately five times more potent than the linear 25-amino acid CS-1 peptide in inhibiting the adhesion of T-lymphoblastic leukemia cells to fibronectin. nih.gov Importantly, this cyclic peptide showed little effect on cell adhesion mediated by other integrins like VLA-5 or LFA-1, highlighting its selectivity for VLA-4. nih.gov This contrasts with some RGD-containing cyclic peptides that can inhibit both α4β1 and αvβ3 integrins, indicating a broader specificity. googleapis.com

The table below summarizes the key differences between the EILDV/LDV and RGD integrin-binding motifs.

| Feature | EILDV/LDV Motif | RGD Motif |

| Primary Sequence | Glu-Ile-Leu-Asp-Val (EILDV), Leu-Asp-Val (LDV) | Arg-Gly-Asp (RGD) |

| Primary Integrin Receptor | α4β1 (VLA-4) | α5β1, αvβ3, and others |

| Location in Fibronectin | Alternatively spliced CS-1 region | Central cell-binding domain |

| Cellular Response | Mediates adhesion of leukocytes, melanoma cells, etc. nih.gov | Mediates adhesion of a wide variety of cell types. nih.gov |

| Inhibitory Peptides | Cyclic LDV peptides show high selectivity for VLA-4. nih.gov | RGD peptides can inhibit multiple integrins. bioone.orggoogleapis.com |

Conformational Analysis and Structural Determinants of Function

The three-dimensional structure of the EILDV peptide and the conformational changes it undergoes upon receptor binding are critical for its biological activity. Understanding these structural determinants provides insights into the molecular basis of its function.

Influence of Primary Sequence on Peptide Conformation

The primary amino acid sequence of a peptide dictates its preferred conformation in solution. tubitak.gov.trmsu.edu For the EILDV peptide, the specific sequence of amino acids is crucial for adopting a conformation that is recognizable by the VLA-4 receptor. The minimal active sequence for cell adhesion has been identified as the tripeptide Leu-Asp-Val (LDV). researchgate.netnih.gov

Studies on EILDV-related peptides have shown that substitutions of specific amino acids can significantly impact their biological activity. For instance, replacing the aspartic acid (Asp) with a glutamic acid (Glu) to form the EILEV peptide abolishes its cell adhesion-promoting activity, indicating a strict requirement for the aspartate residue at this position. researchgate.netnih.gov Similarly, substituting Leu, Asp, or Val with their corresponding D-amino acid isomers reduces the anti-adhesive activities of the peptide. nih.gov However, substitutions at the N-terminus, such as replacing Glu with D-Glu or Ile with D-Ile, can maintain or even enhance activity, suggesting that these positions are more tolerant to modification. nih.gov

The conformation of peptides can be studied using techniques like circular dichroism, which provides information about the secondary structure. researchgate.net While specific conformational studies on the linear EILDV peptide are not extensively detailed in the provided search results, the principles of peptide conformation suggest that it likely exists as an ensemble of structures in solution, with a certain population adopting the bioactive conformation required for receptor binding. tubitak.gov.trmsu.edu The development of cyclic peptides based on the ILDV sequence, which often exhibit higher potency, suggests that constraining the peptide into a specific conformation can enhance its binding affinity to the receptor. nih.govnih.govcapes.gov.br

Side-Chain Dynamics and Ligand-Induced Conformational Changes in Receptor Binding Pockets

The binding of the EILDV peptide to the VLA-4 receptor is a dynamic process involving interactions between the peptide's side chains and the amino acid residues within the receptor's binding pocket. unibo.it Upon binding, both the ligand and the receptor can undergo conformational changes to achieve an optimal fit, a process known as "induced fit."

The flexibility of the peptide's side chains and the receptor's binding pocket allows for these specific interactions to occur. This dynamic interplay is essential for the high specificity and affinity of the EILDV-VLA-4 interaction. While the precise details of the conformational changes that occur upon EILDV binding to VLA-4 are not fully elucidated by the provided search results, the general principles of ligand-receptor interactions suggest that such changes are a fundamental aspect of the recognition process. nih.govfrontiersin.org

Structural Elucidation via Advanced Spectroscopic and Crystallographic Techniques

Determining the three-dimensional structure of the EILDV peptide, both in its free state and when bound to its receptor, is crucial for a complete understanding of its function. Advanced techniques such as X-ray crystallography and various spectroscopic methods are employed for this purpose. nih.govnih.govmdpi.com

X-ray crystallography can provide atomic-resolution structures of peptide-protein complexes, offering a detailed view of the interactions at the binding interface. nih.govmarquette.edu While a crystal structure of the EILDV peptide bound to the VLA-4 integrin is not explicitly described in the search results, the structures of other integrin-ligand complexes have provided valuable insights into the general principles of integrin-mediated recognition. nih.gov The crystallization of peptides and peptide-protein complexes remains a challenging but powerful technique for structural elucidation. nih.gov

Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and circular dichroism (CD), are invaluable for studying the conformation and dynamics of peptides in solution. researchgate.netmdpi.com NMR can be used to determine the three-dimensional structure of peptides and to identify which residues are involved in binding to a receptor. core.ac.uk CD spectroscopy provides information about the secondary structure content (e.g., alpha-helix, beta-sheet) of a peptide. researchgate.netglucagon.com Time-resolved spectroscopic and crystallographic methods are also emerging as powerful tools to study the dynamic changes that occur during peptide-receptor interactions. febs.org

The combination of these advanced techniques will be essential for fully characterizing the structural basis of Glu-Ile-Leu-Asp-Val activity and for the rational design of novel therapeutic agents that target the VLA-4 integrin.

Downstream Cellular Events and Signaling Crosstalk Initiated by EILDV Interaction

The binding of the Glu-Ile-Leu-Asp-Val (EILDV) sequence to its primary receptor, the integrin α4β1, triggers a cascade of intracellular events known as "outside-in" signaling. iiarjournals.orgmdpi.com Although integrins lack intrinsic enzymatic or kinase activity, their ligation and subsequent clustering on the cell membrane initiate the recruitment and activation of a complex network of signaling proteins and adaptors. mdpi.comnih.gov This process culminates in the formation of focal adhesions, which act as signaling hubs, translating the external stimulus of EILDV binding into specific cellular responses such as migration, proliferation, and survival. nih.gov

The initial and most critical event following integrin ligation is the activation of non-receptor tyrosine kinases, primarily Focal Adhesion Kinase (FAK) and Src family kinases. nih.govwindows.net The integrin-regulated FAK-Src signaling nexus serves as a central point from which multiple downstream pathways diverge, including the PI3K/Akt and MAPK/Erk pathways. iiarjournals.orgiiarjournals.org These cascades ultimately modulate gene expression and protein function, dictating the cell's behavior.

Detailed research has elucidated the principal signaling pathways activated subsequent to EILDV-integrin interaction. These pathways are not linear but are characterized by significant crosstalk, creating a complex and integrated cellular response.

Key Signaling Pathways Activated by EILDV-Integrin α4β1 Interaction

| Pathway | Key Mediators | Primary Cellular Outcomes |

| FAK-Src Signaling | Integrin α4β1, Focal Adhesion Kinase (FAK), Src family kinases, p130CAS | Cell migration, invasion, proliferation, survival, cytoskeleton organization. iiarjournals.orgnih.gov |

| PI3K/Akt Pathway | Phosphoinositide 3-kinase (PI3K), Protein Kinase B (Akt/PKB), mTOR | Cell survival (inhibition of apoptosis/anoikis), proliferation, cell growth, metabolism. iiarjournals.orgiiarjournals.orgsinobiological.com |

| MAPK/Erk Pathway | Ras, Raf, MEK, Extracellular signal-regulated kinase (Erk1/2) | Cell proliferation, differentiation, migration. iiarjournals.orgnih.govnih.gov |

The interaction of EILDV with α4β1 is particularly noted for its role in cell migration. Studies using the EILDV peptide as an inhibitor have demonstrated its ability to reduce cellular outgrowth on fibronectin, confirming the involvement of EILDV-binding integrins in cell movement. bioone.org This migration is largely dependent on the FAK-Src complex, which can phosphorylate various substrates to promote motility. iiarjournals.orgnih.gov

Furthermore, the activation of the PI3K/Akt pathway downstream of integrin engagement is a fundamental survival signal for adherent cells. iiarjournals.org This pathway helps cells resist anoikis, a form of programmed cell death that occurs when cells detach from the extracellular matrix. iiarjournals.orgunl.edu

Signaling Crosstalk

The signaling initiated by the EILDV-α4β1 interaction does not occur in isolation. It is intricately linked with other major signaling networks within the cell, most notably those of growth factor and cytokine receptors. nih.gov This crosstalk is essential for a coordinated cellular response to environmental cues.

Crosstalk with Growth Factor Receptors: There is extensive evidence of cooperative signaling between integrins and receptors for growth factors like Vascular Endothelial Growth Factor (VEGF), Fibroblast Growth Factor (FGF), and Epidermal Growth Factor (EGF). nih.govnih.govfrontiersin.org Integrin α4β1 signaling is required for lymphangiogenesis (the formation of lymphatic vessels) induced by VEGF-A and VEGF-C. nih.govresearchgate.net This occurs because integrin activation can enhance the signaling output from the growth factor receptor, leading to a more robust biological response, such as endothelial cell migration and survival. nih.govnih.gov

Crosstalk with Cytokine Receptors: Integrin signaling can modulate cellular responses to cytokines. nih.govmdpi.com Ligation of integrins can lead to the increased secretion of cytokines, which can then act in an autocrine or paracrine fashion to further amplify signaling. nih.gov

Crosstalk with Oncogenic Pathways: In the context of cancer, integrin signaling can cooperate with oncogenes. nih.gov For instance, integrin signaling through FAK is required for tumorigenesis driven by Ras and PI3K. nih.gov

This integrated signaling network allows cells to process multiple external inputs simultaneously, leading to a nuanced and context-dependent cellular response. The EILDV-α4β1 interaction, therefore, serves as a key trigger that can initiate and modulate a wide array of fundamental cellular processes through a complex and interconnected web of downstream signaling events.

Biosynthesis, Degradation, and Metabolic Fate of Glu Ile Leu Asp Val

Biosynthesis of Constituent Amino Acids

The building blocks of the Glu-Ile-Leu-Asp-Val peptide are five distinct amino acids, each synthesized through specific metabolic pathways originating from key intermediates in central metabolism. libretexts.org These pathways are foundational to all life, providing the necessary components for protein synthesis.

The branched-chain amino acids (BCAAs)—isoleucine, leucine (B10760876), and valine—are essential amino acids for humans, meaning they must be obtained from the diet. unl.edupressbooks.pub In organisms that can synthesize them, such as plants and bacteria, their biosynthetic pathways are interconnected and originate from pyruvate (B1213749), a key product of glycolysis. libretexts.orgpressbooks.pub

The synthesis of valine and leucine begins with the condensation of two pyruvate molecules. unl.edupressbooks.pub The synthesis of isoleucine, however, starts with the deamination of threonine to form 2-ketobutyrate, which then combines with a pyruvate molecule. unl.edu Despite the different starting substrates, the subsequent steps for valine and isoleucine synthesis are catalyzed by the same set of four enzymes. unl.edu

A critical shared enzyme in these pathways is acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). unl.eduresearchgate.net This enzyme catalyzes the first committed step for all three BCAAs. pressbooks.pub The pathways for valine and leucine diverge after the formation of α-ketoisovalerate. wikipedia.org This intermediate can either be transaminated to form valine or enter a separate series of reactions to produce leucine. wikipedia.org The entire process is tightly regulated through feedback inhibition, where the presence of the final amino acids can inhibit the activity of key enzymes like ALS. researchgate.netwikipedia.org

| Amino Acid | Precursor(s) | Key Aspects |

| Isoleucine | Threonine, Pyruvate | Synthesis begins with threonine but utilizes enzymes from the valine pathway. unl.eduwikipedia.org |

| Leucine | Pyruvate | Pathway diverges from valine synthesis after the formation of α-ketoisovalerate. wikipedia.org |

| Valine | Pyruvate | Shares a four-enzyme pathway with isoleucine synthesis. unl.eduwikipedia.org |

This table provides a summary of the biosynthetic origins of the pyruvate-derived amino acids.

Aspartic acid is a non-essential amino acid in mammals, synthesized from the transamination of oxaloacetate, an intermediate of the tricarboxylic acid (TCA) cycle. libretexts.org This reaction involves the transfer of an amino group from a donor molecule, commonly glutamate (B1630785), to oxaloacetate, a process catalyzed by an aminotransferase. wikipedia.orglibretexts.org In plants and microorganisms, aspartate is a crucial precursor for several other amino acids, including the essential amino acids methionine, threonine, and lysine, as well as asparagine. wikipedia.org

Glutamic acid, like aspartic acid, is a non-essential amino acid in humans. Its carbon skeleton is derived from alpha-ketoglutarate (B1197944), another key intermediate in the TCA cycle. libretexts.org The synthesis of glutamate primarily occurs via two main routes. The most common is transamination, where alpha-ketoglutarate accepts an amino group from another amino acid. wikipedia.org Alternatively, glutamate can be formed through reductive amination of alpha-ketoglutarate, a reaction catalyzed by glutamate dehydrogenase. libretexts.org Glutamate itself is a central hub in amino acid metabolism, serving as a primary amino group donor for the synthesis of many other amino acids. wikipedia.org

Oxaloacetate-Derived Amino Acids (Aspartic Acid)

Enzymatic Hydrolysis and Metabolic Pathways

Once formed or ingested, the fate of the Glu-Ile-Leu-Asp-Val peptide is primarily determined by enzymatic degradation. Peptides are generally broken down into smaller peptides and free amino acids by enzymes called peptidases. mdpi.com This process can occur in the gastrointestinal tract during digestion, as well as in the blood and various tissues. mdpi.com The resulting amino acids can then be reused for new protein synthesis or catabolized for energy.

The degradation of Glu-Ile-Leu-Asp-Val would involve the action of several classes of peptidases. nih.gov These enzymes are broadly classified as exopeptidases, which cleave at the ends of a peptide chain, and endopeptidases, which cleave internal peptide bonds. nih.gov

Aminopeptidases: This class of exopeptidases would cleave the peptide bond at the N-terminus, sequentially removing amino acids. In this case, an aminopeptidase (B13392206) would first remove Glutamic Acid, followed by Isoleucine, and so on.

Carboxypeptidases: These exopeptidases act on the C-terminus, and would cleave off Valine first.

Neprilysin (NEP): Also known as neutral endopeptidase (NEP), this zinc-dependent metalloendopeptidase is widely distributed in the body and plays a key role in inactivating various signaling peptides. nih.govscielo.br NEP typically hydrolyzes peptide bonds on the amino-terminal side of hydrophobic amino acids. nih.govscielo.br Given the sequence Glu-Ile -Leu -Asp-Val , the peptide bonds preceding isoleucine, leucine, and valine are potential targets for cleavage by neprilysin. For instance, neprilysin is known to rapidly degrade peptides containing leucine and other hydrophobic residues. biologists.com The action of neprilysin would break the pentapeptide into smaller fragments.

The susceptibility of Glu-Ile-Leu-Asp-Val to these peptidases means it would likely have a short half-life in circulation, being rapidly hydrolyzed into its constituent amino acids or smaller, more readily absorbed di- and tri-peptides. mdpi.comisnff-jfb.com

| Peptidase Class | Type | Potential Cleavage Site(s) in Glu-Ile-Leu-Asp-Val |

| Aminopeptidases | Exopeptidase | Cleaves at the N-terminus (Glu- |

| Carboxypeptidases | Exopeptidase | Cleaves at the C-terminus (...-Asp- |

| Neprilysin (NEP) | Endopeptidase | Cleaves N-terminally to hydrophobic residues (Glu- |

This table illustrates the potential sites of enzymatic action on the Glu-Ile-Leu-Asp-Val peptide.

Analysis of Peptide Stability and Resistance to Proteolytic Degradation in Biological Matrices

The therapeutic potential of peptides is intrinsically linked to their stability within biological systems. For the pentapeptide Glu-Ile-Leu-Asp-Val, its efficacy and bioavailability are largely dependent on its resistance to degradation by proteases present in biological matrices such as blood plasma and serum. The inherent susceptibility of unmodified peptides to enzymatic cleavage presents a significant challenge, often leading to a short in vivo half-life.

Research Findings on Inferred Stability

Direct quantitative studies detailing the specific half-life of Glu-Ile-Leu-Asp-Val in biological fluids are not extensively documented in publicly available literature. However, its susceptibility to rapid in vivo breakdown can be inferred from related research. Studies focused on the antimetastatic properties of Glu-Ile-Leu-Asp-Val have noted that large quantities of the peptide are necessary to achieve a therapeutic effect in vivo. This requirement is attributed to its presumed enzymatic degradation and fast clearance from the body through renal pathways. nih.gov

This inherent instability has prompted investigations into creating more robust analogues of the peptide. Research has been conducted on substituting the standard L-amino acids with their D-amino acid counterparts to enhance stability in vivo. While these modifications aimed to improve resistance to proteolysis, they also revealed that the specific sequence of L-amino acids was crucial for biological activity, indicating a delicate balance between stability and function.

Table 1: Research Findings Implying Glu-Ile-Leu-Asp-Val Instability This table summarizes key research that indirectly points to the metabolic instability of the EILDV peptide.

| Research Focus | Finding | Implication for Stability | Source |

| Antimetastatic Effects | Large amounts of the EILDV peptide are required to exert an antimetastatic effect in vivo. | The need for high doses suggests rapid enzymatic degradation and/or renal clearance, indicating poor stability. | nih.gov |

| Analogue Development | D-amino acid-substituted versions of EILDV were synthesized specifically to improve stability for in vivo applications. | The drive to create more stable analogues inherently suggests that the parent L-amino acid peptide has limited stability. |

Theoretical Stability based on the N-end Rule

The stability of a peptide can often be predicted by the "N-end rule," which correlates the identity of the N-terminal amino acid residue of a protein with its in vivo half-life. qiagenbioinformatics.com This rule provides a theoretical framework for estimating the rate of protein degradation. The pentapeptide Glu-Ile-Leu-Asp-Val has Glutamic acid (Glu) at its N-terminus. According to the N-end rule established in mammalian systems, proteins with an N-terminal Glutamic acid are recognized by the ubiquitin-proteasome system, leading to their degradation. nih.gov This classifies Glutamic acid as a "destabilizing" residue. The estimated half-life for proteins featuring an N-terminal Glutamic acid is approximately one hour. qiagenbioinformatics.com

While the N-end rule applies broadly to proteins, it offers a valuable estimation for the stability of smaller peptides, suggesting that Glu-Ile-Leu-Asp-Val would be targeted for relatively rapid degradation following administration.

Table 2: Estimated Protein Half-Life Based on N-Terminal Amino Acid (Mammalian) This table, based on the N-end rule, shows the estimated half-life of proteins based on their N-terminal residue. The entry for Glutamic acid (Glu), the N-terminal residue of the subject peptide, is highlighted.

| N-Terminal Amino Acid | Estimated Half-Life (Mammalian) | Classification |

| Met, Gly, Ala, Ser, Thr, Val | > 20 hours | Stabilizing |

| Ile | ~20 hours | Stabilizing |

| Tyr, Trp | ~2.8 hours | Destabilizing |

| Leu | ~5.5 hours | Destabilizing |

| Phe, Asp, Lys | ~1.1 - 1.3 hours | Destabilizing |

| Glu, Arg | ~1 hour | Destabilizing |

| Gln | ~0.8 hours | Destabilizing |

| Data sourced from studies on the N-end rule pathway. qiagenbioinformatics.com |

Proteolytic Degradation Mechanisms

Peptides are primarily degraded in biological fluids by peptidases, which are enzymes that hydrolyze peptide bonds. nih.gov The degradation of Glu-Ile-Leu-Asp-Val in plasma would involve both exopeptidases, which cleave terminal amino acids, and endopeptidases, which cleave internal peptide bonds. Given that the N-terminal Glu is a destabilizing residue, it is a likely target for aminopeptidases. Furthermore, plasma proteases are known to cleave peptide bonds C-terminal to hydrophobic residues. The presence of Isoleucine and Leucine in the sequence provides potential sites for cleavage by such enzymes.

The standard method for analyzing peptide stability involves incubating the peptide in a biological matrix like human plasma or serum at 37°C. nih.gov At various time points, samples are taken, and the reaction is stopped, often by protein precipitation using an organic solvent. The remaining amount of intact peptide is then quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS). genscript.com This methodology allows for the determination of the peptide's half-life and the identification of its degradation products.

Peptidomimetic Design and Structure Activity Relationship Sar of Glu Ile Leu Asp Val Analogs

Strategies for Modulating Biological Potency and In Vivo Stability

Several strategies are employed to enhance the biological efficacy and stability of the Glu-Ile-Leu-Asp-Val peptide. These modifications aim to protect the peptide from enzymatic degradation while maintaining or improving its interaction with its target receptor. mdpi.comfrontiersin.org

A common and effective strategy to increase peptide stability is the substitution of naturally occurring L-amino acids with their D-amino acid counterparts. researchgate.netbiosynth.com Proteolytic enzymes, which are responsible for degrading peptides in the body, are highly specific for L-amino acids. researchgate.net The introduction of a D-amino acid at a specific position can render the peptide resistant to this enzymatic cleavage, thereby prolonging its half-life in vivo. researchgate.netresearchgate.net

For the Glu-Ile-Leu-Asp-Val sequence, research has shown that the position of the D-amino acid substitution is critical. A study on EILDV analogs found that substituting L-Glu or L-Ile with their D-isomers maintained the peptide's ability to inhibit cell adhesion and migration, comparable to the original all-L-peptide. nih.gov However, replacing Leu, Asp, or Val with their corresponding D-isomers resulted in a significant reduction in anti-adhesive activity. nih.gov Interestingly, all the synthesized EILDV analogs containing a single D-amino acid were able to inhibit tumor metastasis to a similar extent as the parent peptide, suggesting that the increased stability can compensate for a slight decrease in in-vitro activity. nih.gov This highlights the delicate balance between enhancing stability and preserving the bioactive conformation necessary for receptor binding. nih.gov

It has been observed in other peptide systems that substitutions at the N- and/or C-termini are often better tolerated than substitutions in the middle of the sequence, as the latter can disrupt critical secondary structures like alpha-helices, leading to a loss of activity. researchgate.net The impact of D-amino acid substitution is not universal and depends on the specific peptide sequence and its biological target. nih.gov

| Peptide Analog | Position of D-Amino Acid | Effect on Cell Adhesion Inhibition | Effect on Cell Migration Inhibition |

| D-Glu -Ile-Leu-Asp-Val | 1 | As potent as EILDV | As potent as EILDV |

| Glu-D-Ile -Leu-Asp-Val | 2 | As potent as EILDV | As potent as EILDV |

| Glu-Ile-D-Leu -Asp-Val | 3 | Reduced activity | Lower than EILDV |

| Glu-Ile-Leu-D-Asp -Val | 4 | Reduced activity | Lower than EILDV |

| Glu-Ile-Leu-Asp-D-Val | 5 | Reduced activity | Lower than EILDV |

The incorporation of non-canonical amino acids (ncAAs) is a powerful strategy to create peptidomimetics with enhanced properties. mdpi.comnih.gov These amino acids, which are not one of the 20 proteinogenic amino acids, can introduce novel chemical functionalities, steric bulk, or conformational constraints into the peptide backbone. mdpi.comuminho.pt This can lead to increased resistance to proteolysis, improved oral bioavailability, and altered receptor binding affinities. nih.gov

Examples of ncAAs include N-alkylated amino acids, which can increase membrane permeability, and α,α-dialkyl glycines, which can stabilize helical conformations. mdpi.comuminho.pt The introduction of such modifications can significantly alter the peptide's pharmacokinetic profile and biological activity. mdpi.com While specific examples for the Glu-Ile-Leu-Asp-Val sequence are not extensively documented in the provided search results, the principles of using ncAAs to improve peptide therapeutics are well-established and applicable. frontiersin.orgnih.gov For instance, replacing a natural amino acid with an ncAA can obstruct the action of proteases, thereby extending the peptide's duration of action. uminho.pt

Cyclization is a widely used technique to improve the stability and potency of peptides. abyntek.comresearchgate.net By linking the N- and C-termini or creating a bridge between amino acid side chains, a cyclic structure is formed. bachem.comfrontiersin.org This conformational constraint reduces the peptide's flexibility, which can pre-organize it into its bioactive conformation, leading to higher receptor affinity. mdpi.com Furthermore, the cyclic structure provides significant protection against exopeptidases, which cleave peptides from the ends. frontiersin.org Common cyclization methods include the formation of amide bonds (lactam bridges) or disulfide bonds. abyntek.combachem.com

Backbone modifications involve altering the peptide's fundamental structure, for example, by replacing peptide bonds with more stable linkages. abyntek.comrsc.org These "peptide bond isosteres" can mimic the geometry of a peptide bond but are resistant to enzymatic cleavage. rsc.org Such modifications can significantly enhance the in vivo stability of the peptide. rsc.org

Incorporation of Non-Canonical Amino Acids

Rational Design Principles and Computational Approaches

The design of potent and stable Glu-Ile-Leu-Asp-Val analogs is increasingly guided by rational design principles and sophisticated computational methods. nih.gov These approaches allow for a more targeted and efficient exploration of the vast chemical space of possible peptide modifications.

Molecular modeling and docking simulations are powerful computational tools used to predict how a peptide (the ligand) will bind to its biological target (the receptor). frontiersin.orgacs.org These methods can provide a three-dimensional model of the peptide-receptor complex, revealing the key amino acid residues involved in the interaction. acs.orgnih.gov

For a peptide like Glu-Ile-Leu-Asp-Val, docking simulations can help to understand why certain D-amino acid substitutions are tolerated while others are not. By visualizing the binding pocket, researchers can predict whether a modification will disrupt crucial hydrogen bonds or create steric clashes. ajms.iquinjkt.ac.id This information is invaluable for the rational design of new analogs with improved binding affinity. bohrium.com The process often involves generating a 3D model of the receptor, if one is not experimentally available, and then computationally "docking" various peptide analogs into the predicted binding site. acs.orgnih.gov The stability and binding energy of these complexes can then be evaluated using molecular dynamics (MD) simulations. bepls.comphcog.com

Molecular Modeling and Docking Simulations for Ligand-Receptor Complexes

Chemical Synthesis Methodologies for EILDV and Derivatives

The synthesis of the pentapeptide Glu-Ile-Leu-Asp-Val (EILDV) and its derivatives is a critical aspect of research into its biological activities, including its potential as an antimetastatic agent. nih.gov The methodologies employed for creating these peptides are designed to ensure high purity, correct stereochemistry, and the ability to introduce specific modifications to study structure-activity relationships. The primary methods include solid-phase peptide synthesis (SPPS), solution-phase synthesis, and hybrid approaches that combine elements of both. ambiopharm.comthaiscience.info

Solid-Phase Peptide Synthesis (SPPS) Optimizations

Solid-phase peptide synthesis (SPPS) is the most common and efficient method for producing peptides like EILDV. ambiopharm.comthaiscience.infoopenaccessjournals.com This technique involves assembling the peptide chain step-by-step while it is attached to an insoluble resin support. wikipedia.orgnih.gov The key advantage of SPPS is the ability to use excess reagents to drive reactions to completion, with easy removal of byproducts by simple washing and filtration steps. nih.govthieme-connect.de

For the synthesis of EILDV and its analogs, the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is frequently employed. ambiopharm.comexplorationpub.com In this approach, the N-terminus of the growing peptide chain is protected by the base-labile Fmoc group, while side-chain functional groups are protected by acid-labile groups like tert-butyl. wikipedia.orgmdpi.com

Key Optimization Parameters in SPPS of EILDV:

| Parameter | Description | Relevance to EILDV Synthesis |

| Resin Choice | The solid support to which the first amino acid is attached. Common choices include Wang resin or 2-chlorotrityl chloride resin. cblpatras.gr | 2-chlorotrityl chloride resin is advantageous as it allows for mild cleavage conditions, preserving acid-sensitive side-chain protecting groups, which is crucial for the glutamic acid and aspartic acid residues in EILDV. cblpatras.gr |

| Coupling Reagents | Reagents that facilitate the formation of the amide bond between amino acids. | Combinations like HBTU/HOBt (N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uranium hexafluorophosphate/Hydroxybenzotriazole) are used to promote efficient coupling and suppress racemization. thaiscience.info |

| Protecting Groups | Temporary chemical groups that prevent unwanted side reactions at the N-terminus and amino acid side chains. | The use of Fmoc for the N-terminus and acid-labile groups for the side chains of Glu (e.g., OtBu) and Asp (e.g., OtBu) is standard. mdpi.comunimi.it |

| Deprotection Conditions | Reagents used to remove the N-terminal protecting group in each cycle. | A solution of piperidine (B6355638) in a solvent like NMP or DMF is typically used for Fmoc removal. google.com |

| Cleavage from Resin | The final step to release the synthesized peptide from the solid support. | A strong acid cocktail, often containing trifluoroacetic acid (TFA), is used to cleave the peptide from the resin and remove the side-chain protecting groups simultaneously. thaiscience.info |

Research has shown that the synthesis of EILDV analogs, including those with D-amino acid substitutions to improve in vivo stability, can be successfully achieved using SPPS. nih.gov For instance, the synthesis of EILDV containing D-Glu or D-Ile has been reported, demonstrating the flexibility of SPPS in creating stereochemically diverse peptides. nih.gov

Solution-Phase and Hybrid Synthesis Approaches

While SPPS is dominant, solution-phase peptide synthesis (LPPS) and hybrid methods offer alternative strategies, particularly for large-scale production or for complex peptide fragments. ambiopharm.comthaiscience.info

In solution-phase synthesis , peptide chains are elongated in a homogenous solution. ekb.eg This method can be advantageous for producing large quantities of a specific peptide but is generally more time-consuming and labor-intensive due to the need for purification after each step. thieme-connect.deekb.eg The formation of the peptide bond in solution requires the activation of the carboxylic acid group, often through the formation of a mixed anhydride (B1165640), while carefully controlling the temperature to prevent side reactions. ekb.eg

Hybrid synthesis combines the strengths of both SPPS and solution-phase methods. ambiopharm.comcblpatras.gr In this approach, peptide fragments are first synthesized using SPPS. These fully protected fragments are then cleaved from the resin and coupled together in solution. ambiopharm.comcblpatras.gr This strategy can be particularly effective for the synthesis of long or complex peptides, as it breaks down the synthesis into more manageable segments. cblpatras.gr The use of super-acid-sensitive resins like 2-chlorotrityl chloride is beneficial in hybrid synthesis because it allows the protected peptide fragments to be cleaved from the support while keeping their side-chain protecting groups intact.

Fragment Condensation Techniques for Complex Structures

Fragment condensation is a key strategy in both hybrid and solution-phase synthesis, involving the coupling of pre-synthesized peptide segments. cblpatras.grcsic.es This approach is particularly useful for building complex structures, including cyclic peptides or those with multiple disulfide bonds, although EILDV itself is a linear peptide. csic.es

A critical consideration in fragment condensation is the prevention of side reactions, such as polymerization of the peptide fragments. csic.es Specialized linkers and protecting group strategies have been developed to facilitate efficient and clean condensation reactions. csic.es For example, a multidetachable linker that combines a Wang handle with a 2-chlorotrityl resin has been reported to be effective in preparing C-terminally protected peptides that are ready for fragment condensation. csic.es

The success of fragment condensation relies heavily on the purity of the individual fragments and the optimization of the coupling conditions to ensure high yields and minimize racemization at the C-terminal amino acid of the coupling fragment. cblpatras.gr

Control of Stereochemical Purity and Epimerization

Maintaining the stereochemical integrity of the amino acids is paramount in peptide synthesis, as epimerization can lead to diastereomeric impurities that are difficult to separate and can drastically alter the biological activity of the peptide. mdpi.comresearchgate.netdntb.gov.ua Epimerization is the unwanted conversion of an L-amino acid to a D-amino acid (or vice versa) at the alpha-carbon. mdpi.comresearchgate.net

This side reaction can occur during the activation of the carboxylic acid group for coupling, especially when using certain coupling reagents or under basic conditions. thieme-connect.demdpi.com The alpha-proton of an activated amino acid can be abstracted by a base, leading to a loss of stereochemistry. mdpi.com

Strategies to Control Stereochemistry and Minimize Epimerization:

| Strategy | Description |

| Chiral Auxiliaries | Using a chiral molecule that is temporarily attached to the reacting molecule to direct the stereochemical outcome of a reaction. researchgate.net |

| Asymmetric Synthesis | Employing chiral catalysts or reagents to selectively produce one stereoisomer over another. numberanalytics.comrijournals.com |

| Coupling Agent Selection | Choosing coupling reagents known to have a low propensity for causing racemization, such as those based on HOBt or its derivatives. thaiscience.infomdpi.com Additives like HOBt can suppress the formation of oxazolone (B7731731) intermediates that are prone to racemization. thieme-connect.de |

| Reaction Conditions | Careful control of temperature and pH during coupling and deprotection steps is crucial. For instance, keeping temperatures low during mixed anhydride formation helps to minimize side reactions. ekb.eg |

| D-Amino Acid Substitution | In some cases, D-amino acids are intentionally incorporated to study their effect on peptide stability and activity, as has been done with EILDV analogs. nih.gov This requires careful synthesis to ensure the correct stereochemistry at each position. |

The synthesis of EILDV analogs with D-amino acids highlights the importance of stereochemical control. nih.gov While substituting L-Glu or L-Ile with their D-isomers maintained potent anti-adhesion and anti-migration activities, replacing Leu, Asp, or Val with their D-isomers resulted in reduced activity. nih.gov This demonstrates that the biological function of EILDV is highly dependent on the specific stereochemistry at each position in the peptide sequence.

Advanced Analytical and Biophysical Characterization of Glu Ile Leu Asp Val

Chromatographic Separation and Purification Techniques

Chromatography is the cornerstone for the purification and analysis of peptides like Glu-Ile-Leu-Asp-Val. The choice of technique depends on the peptide's physicochemical properties, such as hydrophobicity and net charge, and the complexity of the sample matrix. nih.gov

High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase (RP-HPLC) mode, is the most prevalent and powerful technique for the analysis and purification of synthetic peptides, including Glu-Ile-Leu-Asp-Val. google.comhplc.eugoogleapis.com This method separates molecules based on their hydrophobicity. hplc.eu

Principle and Methodology: In RP-HPLC, peptides are passed through a column packed with hydrophobic stationary phase particles, typically silica (B1680970) bonded with alkyl chains like C18 or C8. hplc.euresearchgate.net The separation of Glu-Ile-Leu-Asp-Val is achieved by eluting it from the column with a gradient of an increasing concentration of an organic solvent, such as acetonitrile, mixed with an aqueous mobile phase. sigmaaldrich.comwaters.com Ion-pairing agents like trifluoroacetic acid (TFA) or formic acid are commonly added to the mobile phase to improve peak shape and resolution. hplc.eusigmaaldrich.comwaters.com The peptide is detected as it elutes from the column, typically by monitoring UV absorbance at 215-220 nm, which corresponds to the peptide bonds. sigmaaldrich.com

Applications: RP-HPLC is used to assess the purity of synthetically produced Glu-Ile-Leu-Asp-Val, separating it from deletion sequences, incompletely deprotected peptides, and other synthesis-related impurities. sigmaaldrich.comscience.gov It is also employed for the purification of the peptide from crude synthesis mixtures. google.comgoogle.comgoogle.com The high resolution of RP-HPLC allows for the separation of peptides that differ by even a single amino acid. hplc.eu For more hydrophobic peptides, alternative stationary phases like C8, C4, or phenyl can be utilized to achieve optimal retention and separation. researchgate.net

Table 1: Typical HPLC Conditions for Peptide Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18, wide pore (e.g., Vydac C18, BIOshell A160 Peptide C18) | google.comsigmaaldrich.com |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in water | sigmaaldrich.com |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in acetonitrile | sigmaaldrich.com |

| Gradient | Linear gradient of increasing %B (e.g., 5-50% B over 30 minutes) | sigmaaldrich.com |

| Flow Rate | ~1.0 mL/min for analytical columns (4.6 mm I.D.) | hplc.eusigmaaldrich.com |

| Detection | UV at 215 nm | sigmaaldrich.com |

| Column Temperature | 40 °C | sigmaaldrich.com |

Gas Chromatography (GC) is primarily used for the analysis of volatile and thermally stable compounds. americanpeptidesociety.org Peptides, including Glu-Ile-Leu-Asp-Val, are inherently non-volatile due to their zwitterionic nature and high molecular weight, making direct GC analysis impossible. americanpeptidesociety.org

Derivatization Requirement: To be analyzed by GC, peptides must be chemically modified in a process called derivatization to increase their volatility. americanpeptidesociety.org This can involve esterification of the carboxyl groups and acylation of the amino and other functional groups. mdpi.comnih.gov For instance, the peptide can be hydrolyzed into its constituent amino acids (Glutamic acid, Isoleucine, Leucine (B10760876), Aspartic acid, Valine), which are then derivatized and analyzed by GC, often on a chiral column to determine enantiomeric purity. researchgate.netscience.gov Common derivatization agents include pentafluorobenzyl bromide (PFB-Br) and pentafluoropropionic anhydride (B1165640) (PFPA). mdpi.comnih.gov

Applications and Limitations: GC is not a standard method for analyzing intact pentapeptides like Glu-Ile-Leu-Asp-Val. Its application is generally limited to the analysis of the peptide's amino acid composition after hydrolysis or for specific, small, and volatile peptide derivatives. americanpeptidesociety.org Techniques like GC coupled with mass spectrometry (GC-MS) can provide detailed structural information on these derivatives. mdpi.comacs.org However, the requirement for derivatization makes the process more complex and less direct compared to HPLC. americanpeptidesociety.org

Ion-Exchange Chromatography (IEX) separates molecules based on their net surface charge. nih.gov This technique is a valuable tool for the purification of peptides and can be used as an orthogonal method to RP-HPLC.

Principle and Application for Glu-Ile-Leu-Asp-Val: The pentapeptide Glu-Ile-Leu-Asp-Val contains two acidic residues (Glutamic Acid and Aspartic Acid) and a free C-terminal carboxyl group, giving it a net negative charge at neutral or alkaline pH. Therefore, it can be purified using anion-exchange chromatography, where the peptide binds to a positively charged stationary phase and is eluted with an increasing salt gradient or a decrease in pH. biologists.comgoogleapis.com Conversely, at a low pH (e.g., below 3), the carboxyl groups are protonated (neutral), and the N-terminal amino group is protonated (positive), allowing for cation-exchange chromatography. nih.gov IEX is often used as an initial purification step to separate the target peptide from a complex mixture before a final polishing step with RP-HPLC. nih.govbiologists.com

Gas Chromatography (GC) Methodologies

Mass Spectrometry for Molecular Identification and Quantification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for the characterization of peptides, providing confirmation of molecular weight, sequence information, and quantification. cemm.atnih.gov

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for peptide identification and quantification in complex mixtures. nih.govspringermedizin.de

Methodology: In an LC-MS/MS workflow, the sample is first separated by HPLC. As the peptides elute from the column, they are introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI). In the first stage of mass analysis (MS1), the intact (parent) ion of the peptide of interest is selected. This parent ion is then fragmented in a collision cell through collision-induced dissociation (CID). The resulting fragment ions are analyzed in the second stage of mass analysis (MS2), producing a fragmentation spectrum. nih.govyoutube.com

Application to Glu-Ile-Leu-Asp-Val: The fragmentation pattern, which consists of characteristic b- and y-ions, serves as a fingerprint that can be used to determine the amino acid sequence of the peptide, thus unambiguously identifying Glu-Ile-Leu-Asp-Val. youtube.com This technique has been used to identify the peptide in complex biological samples, such as in metabolomics studies of fish intestines and extracts from medicinal plants. researchgate.netresearchgate.net For quantification, specific fragment ions can be monitored in a method called multiple reaction monitoring (MRM) to provide high sensitivity and specificity.

Table 2: LC-MS/MS Identification of Glu-Ile-Leu-Asp-Val in a Biological Matrix

| Parameter | Value | Reference |

|---|---|---|

| Compound Name | Glu-Ile-Leu-Asp-Val | researchgate.net |

| Molecular Formula | C26H45N5O10 | researchgate.net |

| Observed m/z | 632.31 | researchgate.net |

| Ionization Mode | Negative | researchgate.net |

Besides LC-MS/MS, other advanced MS techniques are employed for peptide characterization.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: MALDI-TOF is a soft ionization technique that is highly effective for determining the precise molecular weight of peptides. google.comgoogle.com In this method, the peptide sample is co-crystallized with a matrix on a target plate. A pulsed laser irradiates the sample, causing desorption and ionization of the peptide with minimal fragmentation. The ions are then accelerated into a time-of-flight analyzer, and their mass is determined based on their flight time. researchgate.net MALDI-TOF is frequently used to quickly confirm the successful synthesis of Glu-Ile-Leu-Asp-Val and its conjugates by verifying that the observed molecular weight matches the calculated theoretical mass. google.comgoogle.comresearchgate.net

Peptide Fragmentation Analysis: Advanced MS instruments allow for various fragmentation methods beyond CID, such as electron capture dissociation (ECD) and infrared multiphoton dissociation (IRMPD), which can provide complementary sequence information. nih.gov The analysis of fragmentation patterns is crucial. The peptide backbone typically breaks at the peptide bonds, producing b-ions (containing the N-terminus) and y-ions (containing the C-terminus). youtube.com The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for de novo sequencing or sequence confirmation. youtube.combiorxiv.org This detailed fragmentation analysis provides ultimate confidence in the structural identity of Glu-Ile-Leu-Asp-Val.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Peptide Identification and Quantification

Structural Biology Approaches

Structural biology provides the tools to determine the three-dimensional coordinates of atoms within a molecule. For a peptide such as Glu-Ile-Leu-Asp-Val, techniques like crystallography and cryo-electron microscopy can offer detailed atomic-level snapshots of its structure, which are fundamental to understanding its function.

While X-ray crystallography is a powerhouse for determining the positions of heavy atoms, it is largely insensitive to the location of hydrogen atoms. Neutron crystallography overcomes this limitation. As neutrons scatter from atomic nuclei, they are highly sensitive to the positions of all atoms, including light ones like hydrogen. This makes the technique uniquely suited for determining the precise location of hydrogen atoms and, by extension, the protonation states of ionizable residues.

For Glu-Ile-Leu-Asp-Val, this is particularly relevant for the side chains of Glutamic acid (Glu) and Aspartic acid (Asp). Determining whether their carboxylic acid groups are protonated (-COOH) or deprotonated (-COO⁻) is critical, as the charge state directly influences electrostatic interactions with binding partners. Neutron diffraction studies would unambiguously resolve the orientation of water molecules and hydrogen-bonding networks in the crystal lattice, providing a complete picture of the forces stabilizing the peptide's structure.

Illustrative Data from a Hypothetical Neutron Diffraction Experiment The following table represents hypothetical data that would be obtained from a neutron crystallography experiment on Glu-Ile-Leu-Asp-Val to illustrate the type of information yielded.

| Parameter | Hypothetical Finding | Implication |

| Protonation State of Glu | Deprotonated (-COO⁻) | Indicates a negative charge at physiological pH, crucial for receptor binding. |

| Protonation State of Asp | Deprotonated (-COO⁻) | Confirms a second negative charge, contributing to the electrostatic binding surface. |

| Solvent Structure | Ordered water molecules bridging the Glu and Asp side chains | Suggests a specific, stabilized conformation in the hydrated state. |

| Hydrogen Bond Network | Intra-peptide backbone H-bonds observed | Defines secondary structural elements like turns or coils. |

X-ray crystallography and cryo-electron microscopy (cryo-EM) are the primary methods for determining the high-resolution structures of biomolecules. science.govjustia.com While often applied to larger proteins, they can also be used for peptides, especially when co-crystallized with a binding partner.

X-ray Crystallography: This technique requires the formation of well-ordered crystals. A beam of X-rays is diffracted by the electrons in the crystal, producing a diffraction pattern that can be computationally reconstructed into a three-dimensional model of the molecule. proteopedia.org For Glu-Ile-Leu-Asp-Val, obtaining a crystal structure would reveal the preferred conformation of the peptide backbone and the rotameric states of the Isoleucine (Ile), Leucine (Leu), and Valine (Val) side chains.

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM is a powerful technique for determining the structure of molecules in a vitrified, near-native state, bypassing the need for crystallization. google.comproteopedia.org While typically used for large protein complexes, recent advances are making it applicable to smaller molecules. For Glu-Ile-Leu-Asp-Val, cryo-EM could be particularly useful for visualizing its structure when bound to a larger integrin receptor, providing direct insight into the binding interface. google.com

Hypothetical Structural Data Comparison This table illustrates the complementary nature of data from X-ray crystallography and Cryo-EM for the peptide.

| Technique | Resolution Achieved (Hypothetical) | Key Insights Provided |

| X-ray Crystallography | 1.8 Å | Precise atomic coordinates of non-hydrogen atoms, detailed side-chain conformations, and packing interactions in a crystal lattice. |

| Cryo-EM (bound to integrin) | 3.5 Å | Overall shape and conformation of the peptide in its bound state, mapping the interaction footprint on the receptor surface. |

Neutron Crystallography for Hydrogen Atom and Protonation State Elucidation

Spectroscopic Analysis of Peptide Conformation and Dynamics

While structural biology methods provide static pictures, spectroscopic techniques offer insights into the conformational landscape and dynamic behavior of peptides in solution, which is often more representative of their physiological environment. justia.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a premier technique for studying peptide structure and dynamics in solution. google.comscience.gov Through-bond (e.g., COSY, TOCSY) and through-space (e.g., NOESY, ROESY) experiments can be used to assign proton resonances and measure inter-proton distances, respectively. These distances serve as constraints to calculate a family of structures representing the conformational ensemble of Glu-Ile-Leu-Asp-Val in solution.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the secondary structure of a peptide. science.govjustia.comscience.gov The far-UV CD spectrum of Glu-Ile-Leu-Asp-Val would indicate whether it adopts a defined secondary structure (like a β-turn or helix) or exists as a more flexible random coil in solution.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy probes the vibrational frequencies of chemical bonds. science.govresearchgate.netresearchgate.net The amide I band (1600-1700 cm⁻¹) is particularly sensitive to peptide secondary structure. Analysis of this band can provide quantitative estimates of the relative populations of different structural elements.

Summary of Spectroscopic Findings (Hypothetical) This table summarizes potential findings from a multi-technique spectroscopic analysis of Glu-Ile-Leu-Asp-Val in an aqueous buffer.

| Spectroscopic Method | Hypothetical Observation | Interpretation |

| NMR (NOESY) | Weak sequential (i, i+1) NOEs, no medium-range NOEs | The peptide is highly flexible and does not adopt a single, stable structure in solution. It likely exists as a random coil. |

| Circular Dichroism | Strong negative band near 200 nm | Consistent with a disordered or random coil conformation. |

| FTIR (Amide I Band) | Peak maximum centered around 1645 cm⁻¹ | Characteristic of a predominantly random coil structure. |

Future Research Directions and Translational Perspectives for Glu Ile Leu Asp Val

Development of Next-Generation Peptidomimetics for Therapeutic Applications

The therapeutic application of natural peptides like EILDV is often hampered by their poor stability in vivo due to rapid degradation by proteases. spandidos-publications.com Future research is heavily focused on creating next-generation peptidomimetics—molecules that mimic the structure and function of the native peptide but with enhanced pharmacological properties.

One promising strategy involves the substitution of L-amino acids with their D-isomers. Research has shown that incorporating D-amino acids into the EILDV sequence can improve its stability. nih.govmdpi.com While substitutions at the Leu, Asp, or Val positions reduced the peptide's anti-adhesive activity in vitro, EILDV analogs containing D-Glu or D-Ile retained potent inhibitory effects on both cell adhesion and migration. nih.gov Interestingly, all EILDV derivatives with D-amino acid substitutions demonstrated an ability to inhibit tumor metastasis in vivo, suggesting that the improved stability can compensate for a slight reduction in biological activity. nih.gov This highlights the critical balance between in vitro activity and in vivo stability required for effective therapeutic design. nih.gov

Future directions in this area will likely involve:

Systematic Alanine Scanning: To precisely map the contribution of each amino acid residue to receptor binding and activity.

Cyclization: Introducing cyclic constraints to lock the peptide into its bioactive conformation, which can increase receptor affinity and stability.

Non-peptidic Scaffolds: Designing small molecules that present the key pharmacophore (the essential LDV motif) on a non-peptide backbone to improve oral bioavailability and metabolic stability. nih.gov

| EILDV Analog | Modification | Key Research Finding | Reference |

| [D-Glu]-EILDV | Substitution of L-Glutamic acid with D-Glutamic acid | Inhibited cell adhesion and migration as potently as the parent EILDV peptide. | nih.gov |

| [D-Ile]-EILDV | Substitution of L-Isoleucine with D-Isoleucine | Inhibited cell adhesion and migration as potently as the parent EILDV peptide. | nih.gov |

| [D-Leu]-EILDV | Substitution of L-Leucine with D-Leucine | Reduced anti-adhesive activity compared to EILDV. | nih.gov |

| [D-Asp]-EILDV | Substitution of L-Aspartic acid with D-Aspartic acid | Reduced anti-adhesive activity compared to EILDV. | nih.gov |

| [D-Val]-EILDV | Substitution of L-Valine with D-Valine | Reduced anti-adhesive activity compared to EILDV. | nih.gov |

Integration into Biomaterial and Drug Delivery Systems

A significant translational perspective for EILDV is its use as a targeting ligand in advanced drug delivery systems. By conjugating EILDV to the surface of nanoparticles, researchers can direct therapeutic payloads specifically to cells overexpressing the α4β1 integrin, such as metastatic cancer cells. researchgate.netnih.gov